1-(4-Ethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
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Overview
Description
1-(4-Ethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine (EPTP) is a heterocyclic compound belonging to the pyrrolopyrazine family. It is a colorless to yellowish solid with a molecular weight of 206.29 g/mol and a melting point of 135-136°C. EPTP is an important intermediate in the synthesis of various pharmaceuticals, pesticides, and other organic compounds. It is also a key intermediate in the synthesis of 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-1-carboxylic acid (THPCA), which has been studied for its potential applications in medicinal chemistry.
Scientific Research Applications
- Findings : These systems exhibit yellow-green emission, with a maximum brightness of 45600 cd/m² and a current efficiency of 2.9 cd/A. The charge carrier mobility exceeds that of Spiro-MeOTAD, a well-known compound used in high-efficiency photovoltaic devices .
- Results : These systems show promise, although further optimization is needed. The compound’s unique electronic properties contribute to enhanced device performance .
Organic Light-Emitting Diodes (OLEDs)
Perovskite Solar Cells
Mechanism of Action
Mode of Action
It is known that the compound interacts with its targets, leading to changes in cellular processes .
Biochemical Pathways
It is known that the compound can influence various cellular processes, potentially affecting multiple pathways .
Pharmacokinetics
The pharmacokinetics of 1-(4-Ethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine have been studied in rat blood plasma . The compound was administered at a dose of 20 mg/kg, and its pharmacokinetic profile was established . The study found that the compound has a lower limit of quantification of 0.1 ng/mL with a linearity range from 0.1 to 1000 ng/mL . This suggests that the compound has good bioavailability.
Result of Action
It is known that the compound can influence various cellular processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-(4-Ethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine. Specific details on how environmental factors influence this compound are currently unknown .
properties
IUPAC Name |
1-(4-ethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O/c1-2-18-13-7-5-12(6-8-13)15-14-4-3-10-17(14)11-9-16-15/h3-8,10,15-16H,2,9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEVCBERUPQQZGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2C3=CC=CN3CCN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Ethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine |
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